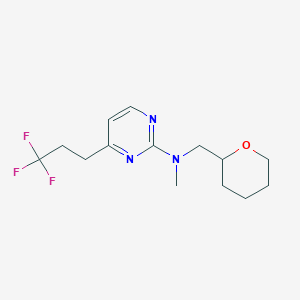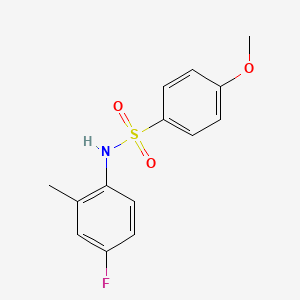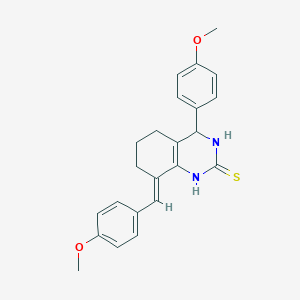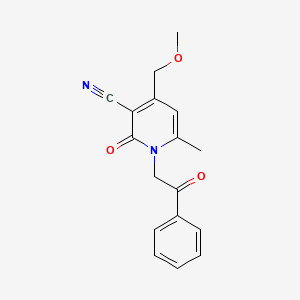![molecular formula C16H25NO3 B5374780 N-[1-(3,4-diethoxyphenyl)ethyl]-2-methylpropanamide](/img/structure/B5374780.png)
N-[1-(3,4-diethoxyphenyl)ethyl]-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(3,4-diethoxyphenyl)ethyl]-2-methylpropanamide, also known as URB597, is a synthetic compound that belongs to the family of fatty acid amide hydrolase (FAAH) inhibitors. URB597 is a potent inhibitor of FAAH, an enzyme that breaks down anandamide, an endocannabinoid neurotransmitter. This compound has gained significant attention in recent years due to its potential therapeutic applications in the treatment of several neurological and psychiatric disorders.
Mécanisme D'action
N-[1-(3,4-diethoxyphenyl)ethyl]-2-methylpropanamide acts as a selective inhibitor of FAAH, which is responsible for breaking down anandamide. By inhibiting FAAH, N-[1-(3,4-diethoxyphenyl)ethyl]-2-methylpropanamide increases the levels of anandamide, which binds to and activates cannabinoid receptors in the brain, leading to the regulation of mood, appetite, and pain perception.
Biochemical and Physiological Effects:
N-[1-(3,4-diethoxyphenyl)ethyl]-2-methylpropanamide has been shown to have several biochemical and physiological effects in preclinical studies. Studies have shown that N-[1-(3,4-diethoxyphenyl)ethyl]-2-methylpropanamide increases the levels of anandamide, which leads to the activation of cannabinoid receptors in the brain, resulting in the regulation of mood, appetite, and pain perception. N-[1-(3,4-diethoxyphenyl)ethyl]-2-methylpropanamide has also been shown to have anti-inflammatory effects in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(3,4-diethoxyphenyl)ethyl]-2-methylpropanamide has several advantages and limitations for lab experiments. One of the advantages is its potency and selectivity as an FAAH inhibitor, which allows for the precise modulation of anandamide levels. However, N-[1-(3,4-diethoxyphenyl)ethyl]-2-methylpropanamide has a short half-life, which may limit its therapeutic potential. Additionally, N-[1-(3,4-diethoxyphenyl)ethyl]-2-methylpropanamide may have off-target effects, which may complicate the interpretation of results.
Orientations Futures
There are several future directions for the study of N-[1-(3,4-diethoxyphenyl)ethyl]-2-methylpropanamide. One direction is the development of more potent and selective FAAH inhibitors with longer half-lives. Another direction is the investigation of the therapeutic potential of N-[1-(3,4-diethoxyphenyl)ethyl]-2-methylpropanamide in the treatment of several neurological and psychiatric disorders. Additionally, the off-target effects of N-[1-(3,4-diethoxyphenyl)ethyl]-2-methylpropanamide should be further investigated to better understand its mechanism of action.
Méthodes De Synthèse
N-[1-(3,4-diethoxyphenyl)ethyl]-2-methylpropanamide can be synthesized using a multi-step process that involves the reaction of 3,4-diethoxybenzylamine with 2-methyl-2-nitropropane followed by reduction of the nitro group to an amine using a reducing agent such as palladium on carbon. The final step involves the reaction of the amine with 2-bromoacetophenone in the presence of a base such as potassium carbonate to yield N-[1-(3,4-diethoxyphenyl)ethyl]-2-methylpropanamide.
Applications De Recherche Scientifique
N-[1-(3,4-diethoxyphenyl)ethyl]-2-methylpropanamide has been extensively studied for its potential therapeutic applications in several neurological and psychiatric disorders such as anxiety, depression, and pain. Studies have shown that N-[1-(3,4-diethoxyphenyl)ethyl]-2-methylpropanamide increases the levels of anandamide, which plays a crucial role in regulating mood, appetite, and pain perception.
Propriétés
IUPAC Name |
N-[1-(3,4-diethoxyphenyl)ethyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-6-19-14-9-8-13(10-15(14)20-7-2)12(5)17-16(18)11(3)4/h8-12H,6-7H2,1-5H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRFAZATIIHVMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)NC(=O)C(C)C)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(6-methylpyridin-3-yl)oxy]-1-(3-thienylmethyl)piperidine-4-carboxylic acid](/img/structure/B5374711.png)
![{2-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5374718.png)
![3-[(4-ethyl-1-piperazinyl)carbonyl]-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5374725.png)
![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)acrylonitrile](/img/structure/B5374733.png)
![7-(3-chlorophenyl)-4-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5374736.png)
![8-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5374739.png)


![ethyl 5-(4-isopropoxy-3-methoxyphenyl)-7-methyl-2-[(5-methyl-2-furyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5374768.png)
![2-[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-methylacetamide](/img/structure/B5374772.png)
![3-{[4-(3-methylphenyl)-1-piperazinyl]methyl}-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5374785.png)
![2-[2-(3,4-dimethoxyphenyl)vinyl]-5-{[2-(dimethylamino)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5374795.png)
